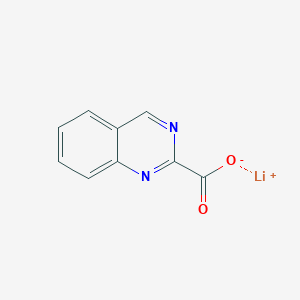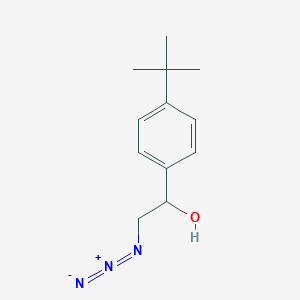
p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol” is a type of organic azide . Organic azides are compounds that contain the azide functional group, which consists of three nitrogen atoms. They are known for their high reactivity and are often used in the synthesis of various heterocycles .
Synthesis Analysis
Alkyl/benzyl azides, such as “p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol”, can be synthesized from their corresponding alcohols . This is typically done by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole .Chemical Reactions Analysis
Organic azides, such as “p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol”, are known for their high reactivity and are often used in various chemical reactions . For instance, they can be used in one-pot domino reactions, nucleophilic additions (such as Aza-Michael addition), cycloaddition reactions (such as [3+2] cycloaddition), and C-H amination .Safety and Hazards
Orientations Futures
Organic azides, including “p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol”, continue to be a topic of interest in chemical research due to their high reactivity and utility in various chemical reactions . Future research may focus on developing safer and more efficient methods for synthesizing and handling these compounds, as well as exploring new applications for them in chemical synthesis .
Mécanisme D'action
Target of Action
It’s known that azides and benzyl alcohols, which are components of this compound, often target enzymes or receptors in biochemical reactions .
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to changes in the biochemical environment. For instance, alkyl/benzyl azides can be synthesized from their corresponding alcohols by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This reaction could potentially lead to changes in the target molecule’s structure or function.
Biochemical Pathways
For example, benzyl alcohol can undergo oxidation to benzaldehyde, a reaction that can be catalyzed by certain semiconductors .
Pharmacokinetics
For instance, the tert-butyl group can affect the compound’s solubility and stability, potentially influencing its absorption and distribution .
Action Environment
The action, efficacy, and stability of p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol can be influenced by various environmental factors. For example, the presence of other compounds, such as p-benzoquinone, can affect the compound’s reactions . Additionally, factors like temperature, pH, and the presence of light can also influence the compound’s stability and reactivity.
Propriétés
IUPAC Name |
2-azido-1-(4-tert-butylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-12(2,3)10-6-4-9(5-7-10)11(16)8-14-15-13/h4-7,11,16H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKBMCYREQIAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CN=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-6-chloro-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2940716.png)
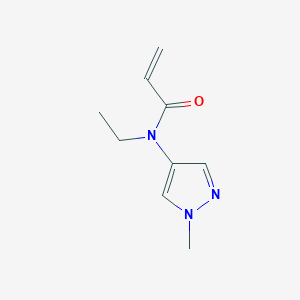
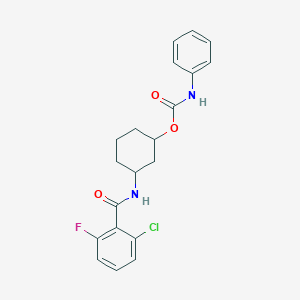
![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2940726.png)
methanone](/img/structure/B2940727.png)
![N-[3'-acetyl-5-chloro-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2940728.png)
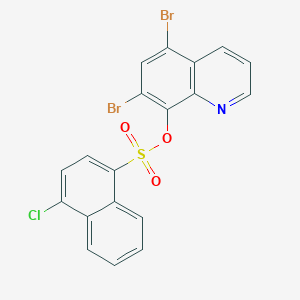
![4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2940730.png)
![methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2940732.png)
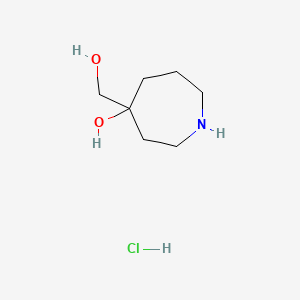
![2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2940734.png)
![3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2940735.png)
